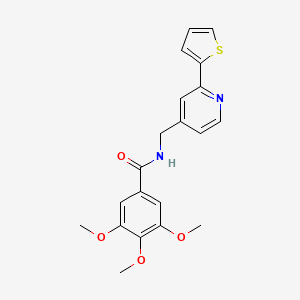

3,4,5-trimethoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3,4,5-trimethoxy-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S/c1-24-16-10-14(11-17(25-2)19(16)26-3)20(23)22-12-13-6-7-21-15(9-13)18-5-4-8-27-18/h4-11H,12H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJOHPANAYQQKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3,4,5-trimethoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide typically involves several steps:

Formation of the Trimethoxyphenyl Group: This can be achieved through the methylation of hydroxybenzaldehyde derivatives using methyl iodide in the presence of a base.

Synthesis of the Thiophenyl-Pyridine Moiety:

Coupling of the Two Moieties: The final step involves coupling the trimethoxyphenyl group with the thiophenyl-pyridine moiety using an amide bond formation reaction, typically employing reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Chemical Reactions Analysis

3,4,5-trimethoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the formation of amines or alcohols.

Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Scientific Research Applications

3,4,5-trimethoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization and other cellular targets.

Biological Research: It is used in studies related to its anti-inflammatory, anti-bacterial, and anti-viral properties.

Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3,4,5-trimethoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide and related compounds:

Structural and Functional Analysis

Electron-Donating vs. In contrast, analogs like 8b () feature a trifluoromethylphenoxy group, which is electron-withdrawing and may improve metabolic stability . The thiophen-2-yl group in the target compound contributes to π-π stacking interactions, a feature shared with N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide (), where thiophene derivatives are prioritized for kinase inhibition .

Heterocyclic Core Variations: The pyridine-thiophene hybrid in the target compound differs from the thieno[2,3-d]pyrimidine core in 8b, which is associated with broader-spectrum antimicrobial activity due to its fused-ring system . Carbamothioyl derivatives (e.g., ) lack the methoxy and thiophene motifs but introduce sulfur-based hydrogen bonding, which may alter target specificity .

Pharmacological Implications: While the target compound’s trimethoxy groups may enhance blood-brain barrier penetration (relevant to CNS targets), the trifluoromethyl group in 8b improves resistance to oxidative metabolism, extending half-life .

Research Findings and Hypotheses

- Antimicrobial Potential: Structural parallels to 8b () suggest the target compound could inhibit bacterial enzymes like DNA gyrase, though its methoxy groups may reduce potency compared to CF₃-containing analogs .

- Anticancer Activity : Thiophene-pyridine hybrids in are reported to target tyrosine kinases. The trimethoxy group in the target compound could modulate selectivity for lipid kinase targets like PI3K .

- Synthetic Feasibility : Methods from (e.g., condensation of isothiocyanates with amines) could be adapted for scalable synthesis, though the thiophene-pyridine linkage may require specialized coupling reagents .

Biological Activity

3,4,5-trimethoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Suzuki–Miyaura coupling reaction : Used for forming carbon-carbon bonds.

- Reduction and oxidation reactions : These can modify the compound's functional groups for enhanced biological activity.

Chemical Structure

The molecular formula for this compound is with a molecular weight of approximately 347.4 g/mol. Its structure features a benzamide core substituted with methoxy groups and a thiophene-pyridine moiety that contributes to its biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities including:

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against multiple cancer cell lines such as HEPG2 (liver cancer), MCF7 (breast cancer), and HCT116 (colon cancer) with IC50 values ranging from 0.67 to 1.95 µM .

- Anti-inflammatory Effects : Compounds containing thiophene and pyridine rings have shown potential in reducing inflammation markers in vitro.

The mechanism by which this compound exerts its effects is believed to involve:

- Inhibition of Enzymatic Activity : Similar compounds target enzymes like tubulin and heat shock protein 90 (Hsp90), which are crucial in cancer cell division and stress response.

- Modulation of Signaling Pathways : It may influence pathways involved in cell survival and proliferation, particularly in cancer cells.

Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

| Study | Compound Tested | Cell Lines | IC50 Value (µM) |

|---|---|---|---|

| Zhang et al. (2023) | N’-(3,4-dihydroxybenzylidene)-2-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thioacetohydrazide | HEPG2, MCF7 | 1.18 |

| Arafa et al. (2020) | N-(4-(3-(4-Methoxyphenyl) acryloyl) phenyl)-2-(5-(3,4,5-trimethoxy-phenyl)-1,3,4-oxadiazol-2-yl) thioacetamide | Various Cancer Lines | 0.24 - 0.96 |

Q & A

Basic Research Questions

What are the established synthetic routes for 3,4,5-trimethoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide, and what are the critical reaction conditions?

The synthesis typically involves multi-step reactions:

- Thiophene-Pyridine Coupling : Suzuki-Miyaura cross-coupling to attach the thiophene moiety to the pyridine ring under palladium catalysis (e.g., Pd(PPh₃)₄) in a mix of dioxane/water at 80–100°C .

- Benzamide Formation : Condensation of 3,4,5-trimethoxybenzoic acid with the pyridine-thiophene intermediate using coupling agents like HATU or EDCI in DMF, with DIPEA as a base .

- Halogenation (if applicable): Bromination/chlorination at specific positions using NBS or SOCl₂ to enhance bioactivity .

Critical Conditions : Inert atmosphere (N₂/Ar), controlled stoichiometry, and purification via column chromatography (silica gel, hexane/EtOAc gradient).

Which analytical techniques are most effective for structural characterization of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy groups at 3,4,5-positions, thiophene-proton coupling) .

- Mass Spectrometry (HRMS) : ESI-HRMS to verify molecular weight (expected m/z ~452.12 for C₂₁H₂₂N₂O₄S) .

- X-ray Crystallography : Single-crystal analysis using SHELX software for absolute configuration determination (e.g., SHELXL refinement for bond angles/packing ).

What preliminary biological activities have been reported for this compound?

- Anticancer Activity : IC₅₀ values in the 10–20 µM range against A549 (lung) and MCF7 (breast) cancer cells via kinase inhibition (e.g., RET kinase) .

- Enzyme Inhibition : HDAC inhibition (IC₅₀ ~5 µM) linked to epigenetic modulation .

- Antiviral Potential : Structural analogs show inhibition of viral polymerases (e.g., HCV NS5B) via π-π stacking with thiophene-pyridine motifs .

Advanced Research Questions

How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?

-

Key Modifications :

Substituent Impact Reference Methoxy groups ↑ Lipophilicity & metabolic stability Thiophene ring Enhances π-stacking with enzyme active sites Pyridine N-atom Facilitates hydrogen bonding with targets -

Testing : Replace methoxy with trifluoromethoxy (↑ electron-withdrawing effect) or vary thiophene substituents (e.g., Cl vs. Br) .

How can contradictory bioactivity data across studies be resolved?

- Case Example : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 25 µM for HDAC inhibition) may arise from:

- Assay Conditions : Varying ATP concentrations or incubation times.

- Cellular Context : Differences in cell permeability (use logP calculations or PAMPA assays ).

- Solution : Standardize protocols (e.g., NIH/ATP concentration guidelines) and validate via orthogonal assays (e.g., SPR for binding affinity) .

What crystallographic strategies are used to resolve this compound's binding mode with targets?

- Co-crystallization : Soak crystals of target enzymes (e.g., HDAC8) with the compound at 10 mM in mother liquor.

- Refinement : SHELXL for high-resolution data (1.5–2.0 Å) to map hydrogen bonds between methoxy groups and catalytic residues .

- Challenges : Poor diffraction due to flexible thiophene moiety; mitigate with cryo-cooling (100 K) .

What methodologies improve pharmacokinetic properties without compromising activity?

- Strategies :

- Prodrug Design : Acetylate methoxy groups to enhance solubility; hydrolyze in vivo .

- Formulation : Nanoemulsions (e.g., PLGA nanoparticles) for sustained release .

- Metabolic Stability : Microsomal assays (human liver microsomes) to identify vulnerable sites (e.g., demethylation of methoxy groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.